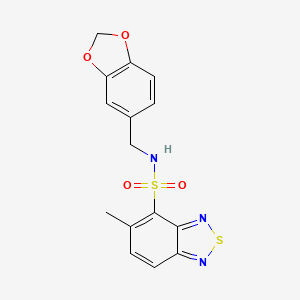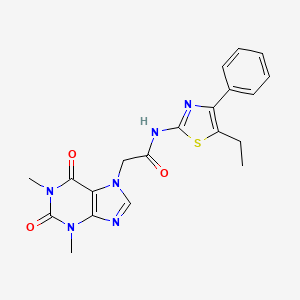![molecular formula C21H21N5O4S B3447140 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3447140.png)
3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
Overview
Description
3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide, also known as IBP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The purpose of
Mechanism of Action
The mechanism of action of 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cell growth and survival. 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. Additionally, 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have several other biochemical and physiological effects. 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has also been shown to modulate the immune system, including the activation of T cells and the production of cytokines.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide for lab experiments is its specificity. 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to selectively inhibit the activity of several key proteins involved in cell growth and survival, making it a valuable tool for studying these pathways. Additionally, 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is its limited solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. One area of research is the development of more potent and selective inhibitors of the signaling pathways targeted by 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide, including its bioavailability and distribution in the body. Finally, there is a need for more research on the potential use of 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in combination with other chemotherapeutic agents to improve its efficacy in the treatment of cancer.
Scientific Research Applications
3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of cancer. 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
3-(2-methylpropanoylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-14(2)19(27)25-17-6-3-5-15(13-17)20(28)24-16-7-9-18(10-8-16)31(29,30)26-21-22-11-4-12-23-21/h3-14H,1-2H3,(H,24,28)(H,25,27)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSIMBTXUHTSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-methylpropanoyl)amino]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B3447066.png)
![N-{4-[1-(2-chloro-4-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B3447071.png)

![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B3447079.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3447088.png)
![N-(4-chlorophenyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B3447094.png)
![1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B3447097.png)
![N-(3-chloro-2-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3447106.png)

![ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3447120.png)
![2-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B3447137.png)
![3-(isobutyrylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3447145.png)
![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3447151.png)
